1-methyl-2,3-dihydro-1H-isoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCJDIBDVFVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560920 | |
| Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127797-12-0 | |
| Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 2,3 Dihydro 1h Isoindole and Its Analogues
Direct Synthesis Approaches to the 2,3-Dihydro-1H-isoindole Core
The foundational step in synthesizing the target compound is the construction of the 2,3-dihydro-1H-isoindole (isoindoline) ring system. Various synthetic strategies have been established for this purpose.
Cyclization reactions are a primary method for constructing the isoindoline (B1297411) nucleus, often starting from ortho-disubstituted benzene (B151609) precursors.
Intramolecular Cyclization : A prominent strategy involves the intramolecular cyclization of N-formyliminium ions, a type of Pictet-Spengler reaction, which can effectively generate 1-aryl-2,3-dihydro-1H-isoindoles. clockss.org This method utilizes an acid-catalyzed cyclization of an iminium ion formed in a one-pot procedure from a benzylamine (B48309) and a carbonyl compound. clockss.org
Tandem Reactions : Palladium-catalyzed tandem reactions provide an efficient route. For instance, a Heck-intramolecular aza-Michael reaction protocol has been developed for the one-pot synthesis of 1-substituted isoindolines from N-unprotected 2-bromobenzylamines and acrylates in high yields. researchgate.net Similarly, palladium-catalyzed asymmetric intramolecular allylic C–H amination offers a highly efficient method for producing a range of enantioenriched isoindolines. chinesechemsoc.org
Base-Dependent Cyclization : The intramolecular aza-Michael reaction has been explored for the asymmetric synthesis of 1,3-disubstituted isoindolines. uniovi.esnih.gov In this approach, the careful selection of the base can direct the stereochemical outcome, allowing for the exclusive formation of either cis or trans diastereoisomers. uniovi.esnih.govscilit.com
Microwave-Assisted Synthesis : A greener synthetic methodology involves the microwave-assisted cyclocondensation of primary amines and alkyl dihalides in an aqueous medium, providing a straightforward, one-pot approach to N-substituted 2,3-dihydro-1H-isoindoles. nih.gov
| Cyclization Method | Starting Materials | Key Features | Citations |
| Pictet-Spengler Type | 2,3-Dimethoxybenzylamine, Carbonyl compounds | Acid-catalyzed, one-pot procedure for 1-arylisoindolines. | clockss.org |
| Tandem Heck-aza-Michael | N-unprotected 2-bromobenzylamines, Acrylates | Palladium-catalyzed, one-pot, high yields for 1-substituted isoindolines. | researchgate.net |
| Intramolecular aza-Michael | Ellman's tert-butylsulfinyl imines with a Michael acceptor | Base-dependent stereodivergence, asymmetric synthesis. | uniovi.esnih.govscilit.com |
| Microwave-Assisted Cyclocondensation | Primary amines, Alkyl dihalides | Greener method, aqueous medium, one-pot. | nih.gov |
| Asymmetric Allylic C–H Amination | Alkenes with Lewis basic amines | Palladium-catalyzed, high enantioselectivity. | chinesechemsoc.org |
Another major pathway involves the chemical reduction of more oxidized isoindole structures, such as phthalimides and isoindolinones.
Reduction of Phthalimides : The reduction of phthalimides (isoindoline-1,3-diones) is a common method to access the isoindoline scaffold. rsc.org
Reductive Amination : One-pot methods using reductive amination have been reported. For example, the reaction of o-phthalaldehydic acid with amines under reductive C–N coupling conditions yields N-isoindolinones, which can be further reduced. rsc.org An iron-catalyzed reductive amination of 2-formylbenzoic acid with amines using a silane (B1218182) reducing agent has also been shown to produce isoindolines. scispace.com
Reduction of Isoindolinones : The parent isoindolinone ring can be accessed through various cyclization methods, including the lactamization of aminomethylbenzoic acids or the reduction of imides, and subsequently reduced to the isoindoline. beilstein-journals.orgrsc.org The diastereoselective Birch reduction-alkylation of 3-substituted 2-methyl-2,3-dihydroisoindol-1-ones is another specialized reductive pathway. acs.org
One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps without isolating intermediates, saving time and resources.
Three-Component Reactions : A solvent-free, one-pot, three-component reaction between 2-formylbenzoic acid, a cyclic β-dicarbonyl compound, and a benzylamine can produce 2,3-disubstituted isoindolin-1-ones in good to excellent yields. researchgate.net
Carbonylative Cyclization : Palladium-catalyzed carbonylative cyclization of o-bromobenzoic acid with primary amines under atmospheric carbon monoxide pressure provides a facile one-step protocol for synthesizing N-substituted isoindoline-1,3-diones. hep.com.cn
Dilithio-Intermediates : A one-pot method for preparing 2-substituted 1H-isoindole-1,3(2H)-dithiones involves the reaction of N-substituted 2,N-dilithiobenzothioamides with isothiocyanates. clockss.org
Strategies for 1-Methylation
Introducing the methyl group at the C1 position is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of a nucleophile with an appropriate isoindoline-based electrophile or by constructing the ring with the methyl group already in place.
Alkylation of Isoindolinone Intermediates : A common strategy is the alkylation of an enolate generated from an N-protected isoindolin-1-one. For instance, N-acylisoindolin-1-ones can be alkylated to introduce substituents at the C1-position. researchgate.net
Pictet-Spengler Approach : As mentioned, the Pictet-Spengler type reaction allows for the synthesis of 1-substituted isoindolines. clockss.org By using acetaldehyde (B116499) or a related methyl-bearing carbonyl compound in the initial condensation with the benzylamine, the 1-methyl substituent can be incorporated directly during the ring-forming step.
Addition to Imines : Nucleophilic addition to imines or iminium ions is a powerful method. The diastereoselective addition of organometallic reagents to chiral N-acylisoquinolinium ions has been used to synthesize 1-substituted derivatives, which can be precursors to the target molecule. researchgate.net
Stereoselective Synthesis of Enantiopure 1-Methyl-2,3-dihydro-1H-isoindole
Achieving stereocontrol at the C1 position is crucial for pharmaceutical applications. Several asymmetric methods have been developed to produce enantiomerically pure or enriched 1-substituted isoindolines.
Chiral Auxiliaries : The use of chiral auxiliaries is a well-established strategy. The direct alkylation of carbanions derived from isoindolinones bearing a chiral auxiliary, such as (R)- or (S)-phenylglycinol or trans-2-(α-cumyl)cyclohexanol (TCC), on the nitrogen atom can provide 3-substituted isoindolinones with good stereoselectivity. acs.org Similarly, the nucleophilic addition/intramolecular aza-Michael reaction (IMAMR) process on Ellman's tert-butylsulfinyl imines affords 1,3-disubstituted isoindolines with high diastereoselectivity. uniovi.esnih.gov
Asymmetric Catalysis : Palladium-catalyzed asymmetric reactions have proven highly effective. A notable example is the asymmetric intramolecular allylic C–H amination, which provides access to a variety of biologically important enantioenriched isoindolines with excellent yields and enantioselectivities (up to 98% yield and 98% ee). chinesechemsoc.org
| Asymmetric Method | Key Reagent/Catalyst | Stereocontrol Element | Typical Outcome | Citations |
| Direct Alkylation | Chiral N-tert-butylsulfinyl-isoindolinones | Sulfinyl chiral auxiliary | High diastereoselectivity | acs.org |
| Intramolecular aza-Michael | Ellman's tert-butylsulfinyl imines | Sulfinyl chiral auxiliary | Base-controlled stereodivergence | uniovi.esnih.gov |
| Asymmetric Allylic C–H Amination | Palladium catalyst, Chiral phosphine (B1218219) ligand | Chiral ligand | High enantioselectivity (up to 98% ee) | chinesechemsoc.org |
| Addition to Chiral Iminium Ion | Chiral N-acylisoquinolinium ion | Pre-installed chirality in substrate | Stereoselective addition | researchgate.net |
Advanced Synthetic Methodologies and Process Optimization
Modern synthetic chemistry emphasizes the development of robust, scalable, and efficient processes.
Flow Chemistry and Microwave Assistance : The combination of microwave-assisted organic synthesis (MAOS) and continuous-flow processing has been used to create libraries of isoindoline-annulated sultams. nih.gov This approach involves a Heck reaction followed by a one-pot, sequential intramolecular aza-Michael cyclization/deprotection. nih.gov
Process Optimization : For pharmaceutical development, optimizing synthetic routes for scalability is essential. This includes developing one-pot procedures like borylation/Suzuki–Miyaura cross-coupling to build complex molecular cores and establishing efficient methods for catalyst removal to ensure high purity of the final product without chromatography. acs.org
Novel Catalytic Systems : Research into novel catalytic systems continues to provide more efficient pathways. Iron-catalyzed reactions are gaining attention as a more sustainable alternative to precious metal catalysts. scispace.com Furthermore, advanced strategies like palladium-catalyzed C(sp³)-H activation via a 1,4-Pd shift are being explored to construct N-heterocycles that are otherwise difficult to access. researchgate.net Optimization of these catalytic systems involves screening various ligands, solvents, and bases to maximize yield and selectivity. nih.govresearchgate.net
Catalytic Approaches in Dihydroisoindole Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity, often under milder conditions than stoichiometric reactions. mdpi.com In the synthesis of dihydroisoindoles and their derivatives, various catalytic strategies have been employed to facilitate key bond-forming and transformation steps.
One notable catalytic approach involves the use of transition metals. For instance, palladium catalysis is instrumental in constructing the isoindoline skeleton. A palladium-catalyzed intramolecular oxidative coupling has been effectively used to synthesize indole (B1671886) derivatives, a related class of heterocycles. mdpi.com This highlights the power of palladium catalysts in forming C-N and C-C bonds essential for building the heterocyclic ring. In a specific application for an isoindoline-annulated system, a Heck reaction was optimized using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with triphenylphosphine (B44618) (Ph₃P) as a ligand. nih.gov
Rhodium catalysts have also been explored for the synthesis of scaffolds containing the 1H-isoindole motif through cascade reactions. acs.org These processes can rapidly increase molecular complexity from simple starting materials. For example, a rhodium-catalyzed reaction between a propargyl diazoacetate and a nitrile can lead to the formation of a nitrile ylide, which then undergoes further transformations. acs.org Although this specific example led to a benzoazepine derivative as the major product, it demonstrates the potential of rhodium vinylcarbenes to participate in complex cyclizations that can be tailored towards isoindole structures. acs.org
Furthermore, Lewis acids like boron trifluoride (BF₃) have been shown to play a catalytic role in the reduction of lactam amides to form amines, a key transformation in the synthesis of certain dihydroisoindole derivatives such as isotryptamines. uow.edu.au It was found that the solvent, the order of reagent addition, and the in situ generation of diborane (B8814927) are critical factors determining the reaction yield. uow.edu.au
The "dihydroisoindole approach" has also been established as a versatile strategy for synthesizing more complex, linearly annelated π-extended porphyrins. researchgate.net This method utilizes stable 4,7-dihydroisoindole precursors, which undergo mild oxidative aromatization in a final step, demonstrating the utility of the dihydroisoindole core as a key synthetic intermediate. researchgate.net
Table 1: Selected Catalytic Reactions in the Synthesis of Dihydroisoindole Analogues
| Catalyst System | Reaction Type | Substrate Type | Product Type | Ref |
| Pd(OAc)₂ / Ph₃P | Heck Reaction | o-Iodobenzyl sulfonamide | Isoindoline-annulated sultam | nih.gov |
| [Rh₂(esp)₂] | Cascade Cyclization | Propargyl diazoacetate | 1H-Isoindole-containing scaffolds | acs.org |
| Boron Trifluoride | Lactamamide Reduction | Isoindolin-1-one-3-ethanamide | Isotryptamine derivative | uow.edu.au |
| CuI / Ag₂CO₃ | [3+2] Cycloaddition | Propargyl-substituted dihydroisoindolin-1-one | Isoxazole/Triazole dihydroisoindole derivatives | mdpi.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that often dramatically reduces reaction times, increases product yields, and enhances selectivity compared to conventional heating methods. milestonesrl.comanton-paar.com The rapid, internal heating of the reaction mixture allows for reaching high temperatures and pressures safely, which can accelerate reaction rates by orders of magnitude. anton-paar.commdpi.com
This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including analogues of dihydroisoindoles. Microwave irradiation can significantly shorten reaction times from hours or days to mere minutes. tandfonline.com For example, in the synthesis of an isoindoline-annulated tricyclic sultam, a palladium-catalyzed Heck reaction was optimized under microwave heating at 180 °C, achieving completion in just 5 minutes. nih.gov In contrast, similar reactions under conventional heating can require several hours. tandfonline.com
The efficiency of MAOS allows for the rapid screening of reaction parameters, such as catalysts, solvents, and temperature, to quickly identify optimal conditions. milestonesrl.com This was demonstrated in the optimization of an intramolecular aza-Michael cyclization, where various bases and solvents were tested under microwave irradiation to achieve full conversion to the desired product. nih.gov
Microwave-assisted protocols are not limited to cyclization reactions. They have also been used for functional group manipulations on the isoindole core. For instance, a microwave-assisted protocol was developed for the rapid synthesis of N-acetylneuraminic acid (Neu5Ac) congeners, which are structurally complex molecules. nih.gov The peracetylation of a Neu5Ac derivative was achieved in 10 minutes at 70 °C using microwave irradiation, a significant improvement over standard methods. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Temperature (°C) | Ref |
| Heck Reaction for Sulfonamide 3a | Not specified | 5 min, 93% | 180 | nih.gov |
| Synthesis of N-substituted furo[3,4-b]quinolines | 3-5 h, 37-56% | 5-9 min, 90-98% | 100 | tandfonline.com |
| Synthesis of 2,4,5-triaryl imidazoles | 1-3 days, 46-77% | 30-90 min, 52-85% | 90-110 | tandfonline.com |
| Synthesis of pyrazoline derivatives | 8-9.5 h, 28-72% | 20-30 min, 84-98% | Not specified | tandfonline.com |
| Peracetylation of Neu5Ac derivative | Several hours (standard) | 10 min, 93% | 70 | nih.gov |
Chemical Reactivity and Transformation Studies of 1 Methyl 2,3 Dihydro 1h Isoindole
Reactivity of the Dihydro-Pyrrole Moiety
The dihydro-pyrrole portion of 1-methyl-2,3-dihydro-1H-isoindole is a saturated heterocyclic ring fused to the aromatic system. Its reactivity is primarily centered around the nitrogen atom and the adjacent C-H bonds.
Cycloaddition Reactions (e.g., Diels-Alder)
While the fully aromatic isoindole is a highly reactive diene in Diels-Alder reactions, its reduced form, 2,3-dihydro-1H-isoindole (isoindoline), does not possess the diene system required for this type of cycloaddition. researchgate.net However, the isoindole framework can be generated in situ, and derivatives of isoindoline (B1297411) are extensively used in cycloaddition reactions. For instance, N-acyliminium ions derived from 3-hydroxyisoindolinones readily participate in inverse-electron demand aza-Diels-Alder reactions with dienophiles like vinyl ethers and N-vinyl lactams. beilstein-journals.org
Furthermore, 1,3-dipolar cycloadditions are a powerful tool for constructing complex heterocyclic systems from isoindole precursors. Azomethine ylides, which can be generated from isoindoline derivatives, react with various dipolarophiles. nih.gov Although specific examples starting directly from this compound are not prevalent in the literature, the general reactivity pattern of the isoindole core suggests its potential to be a precursor to reactive intermediates for cycloaddition reactions.
Photochemical Reactions and Rearrangements
The photochemical reactivity of simple 2,3-dihydro-1H-isoindoles is not extensively documented. However, related systems demonstrate a propensity for photo-induced transformations. For example, the irradiation of 1-allyl-1,8-dihydropyrrolo[2,3-b]indoles, which share a pyrrolidine-like ring, leads to rearrangement to their 2H-isomers. rsc.org In more complex systems, photochemical reactions are employed to construct isoindolinone frameworks. A continuous flow multi-step synthesis of bioactive 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones utilizes a photochemical decarboxylation step. nih.gov The photochemical rearrangement of 2,3-dihydroisoxazoles, which also feature a five-membered heterocyclic ring, proceeds through the formation of stable azomethine ylides. rsc.org These examples suggest that the introduction of suitable chromophores could render this compound susceptible to photochemical transformations.
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of both the aromatic ring and the dihydro-pyrrole moiety. The nitrogen atom's lone pair of electrons makes it a primary site for electrophilic attack, while the aromatic ring can undergo electrophilic substitution.
Computational studies on the hydrochloride salt of this compound show distinct regions of electron density, which can help predict the sites of electrophilic and nucleophilic attack. Generally, for indole (B1671886) systems, which are isoelectronic with the isoindole core, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.in For this compound, where the pyrrole ring is saturated, electrophilic attack is more likely to occur on the electron-rich benzene (B151609) ring, directed by the amino group.
The nitrogen atom of the dihydro-pyrrole ring is nucleophilic and readily reacts with electrophiles. Protonation, for instance, occurs at the nitrogen to form the corresponding hydrochloride salt, which enhances solubility in polar solvents. The nucleophilicity of the nitrogen is central to its functionalization, as discussed in the following sections.
Strategies for Functionalization and Derivatization
The modification of this compound can be achieved through reactions targeting the nitrogen atom, the methyl side-chain, or the carbon skeleton.
N-Substitution and Side-Chain Modification
The secondary amine of the dihydro-pyrrole ring is a key handle for derivatization. N-alkylation of the parent 2,3-dihydro-1H-isoindole with methylating agents like methyl iodide is a common method to synthesize this compound itself. Further N-alkylation of the resulting secondary amine can be achieved under basic conditions. For instance, N-alkylation of indole derivatives can be performed using dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
| Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Ref |
| 2,3-Dihydro-1H-isoindole | Methyl iodide/bromide | Base may be used | THF | 0-40 | 0.5-24 | This compound | |
| Indole | Dimethyl carbonate | DABCO | - | 90-95 | 1-36 | N-Methylindole | google.com |
| Indole | Dibenzyl carbonate | DABCO | - | ~135 | 1-100 | N-Benzylindole | google.com |
Modification of the methyl side-chain is less commonly reported but could potentially be achieved through radical halogenation followed by nucleophilic substitution.
Functionalization of the Carbon Skeleton
Functionalization of the carbon skeleton can occur on either the aromatic ring or the dihydro-pyrrole moiety.
Aromatic Ring Functionalization:
The benzene ring of this compound can undergo electrophilic aromatic substitution. A key example is the bromination of this compound, which leads to the formation of 6-bromo-1-methyl-2,3-dihydro-1H-isoindole. This bromo-derivative serves as a valuable intermediate for further modifications, such as nucleophilic substitution or cross-coupling reactions.
| Starting Material | Reagent | Product | Ref |
| This compound | Bromine or bromine source | 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole |
Dihydro-Pyrrole Ring Functionalization:
While direct functionalization of the saturated C-H bonds of the pyrrolidine (B122466) ring is challenging, oxidation can introduce functionality. This compound can be oxidized to form the corresponding N-oxide derivative. In related isoindolinone systems, C-alkylation at the position alpha to the carbonyl group is a known transformation, typically carried out in the presence of a strong base. google.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 1-methyl-2,3-dihydro-1H-isoindole, offering precise insights into its hydrogen and carbon framework.
¹H and ¹³C NMR for Primary Structural Confirmation
The primary structure of this compound is definitively confirmed by ¹H and ¹³C NMR spectroscopy. While complete, publicly available spectral data with explicit chemical shifts and coupling constants remains elusive, analysis of its structural analogues and general principles of NMR allow for a theoretical assignment.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the diastereotopic methylene (B1212753) protons of the pyrrolidine (B122466) ring, the methine proton at the chiral center (C1), and the methyl protons. The aromatic protons would appear in the downfield region, while the aliphatic protons would be found in the upfield region.
Similarly, the ¹³C NMR spectrum provides evidence for each unique carbon atom in the molecule. It reveals distinct signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the methyl group carbon, with chemical shifts indicating their respective electronic environments.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (4H) | ~7.1-7.3 | ~122-128 |
| C1-H (1H) | Quartet | ~60-70 |
| C3-H₂ (2H) | Multiplet | ~50-60 |
| NH (1H) | Broad Singlet | N/A |
| CH₃ (3H) | Doublet | ~15-25 |
| Quaternary C | N/A | ~140-145 |
Note: This table is based on predicted values and data from analogous structures. Actual experimental values may vary.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR data and confirming the connectivity and stereochemistry of this compound.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. Key correlations would be observed between the C1 methine proton and the protons of the attached methyl group, as well as between the C1 proton and the adjacent C3 methylene protons. This confirms the sequence of atoms within the isoindoline (B1297411) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. An HSQC spectrum would link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon signals, confirming the assignments made in the 1D spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain insight into its fragmentation pathways under ionization.
Elucidation of Molecular Structure and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides information on the compound's stability and fragmentation behavior. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's nominal mass (133 g/mol ). The fragmentation pattern is dictated by the structure, with the most likely initial cleavages being the loss of the methyl group (a fragment at m/z 118) or the alpha-cleavage characteristic of amines, involving the breaking of the C-C bond adjacent to the nitrogen atom within the ring. These fragmentation patterns provide structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecule, which in turn confirms its elemental composition. For the protonated form of this compound ([M+H]⁺), the calculated exact mass is 134.09642 Da. uni.lu This value is consistent with the molecular formula C₉H₁₂N⁺, providing definitive proof of the compound's elemental makeup. Predicted masses for other common adducts are also calculated to aid in identification.
Table 2: HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Predicted Mass (m/z) uni.lu |
|---|---|---|
| [M+H]⁺ | C₉H₁₂N⁺ | 134.09642 |
| [M+Na]⁺ | C₉H₁₁NNa⁺ | 156.07836 |
| [M-H]⁻ | C₉H₁₀N⁻ | 132.08186 |
| [M]⁺ | C₉H₁₁N⁺ | 133.08859 |
Data sourced from PubChemLite.
Vibrational Spectroscopy
Vibrational spectroscopy, typically Infrared (IR) spectroscopy, identifies the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of the hydrochloride salt of the compound shows characteristic C-H stretching vibrations for the aromatic ring in the 3000-3100 cm⁻¹ region and for the aliphatic parts (methyl and methylene groups) between 2800-3000 cm⁻¹. A broad absorption band observed from 2400-3200 cm⁻¹ is indicative of the N-H stretch of the protonated amine, confirming the salt form. Other expected absorptions would include C=C stretching for the aromatic ring (~1450-1600 cm⁻¹) and C-N stretching vibrations.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The IR spectrum of isoindoline derivatives is characterized by several key absorption bands. For instance, in 2-substituted 1H-isoindole-1,3(2H)-dithiones, strong thiocarbonyl (C=S) stretching vibrations are observed in the region of 1290–1323 cm⁻¹ . In the case of 2-methyl-1H-isoindole-1,3(2H)-dithione, characteristic peaks appear at 1323 cm⁻¹ and 1056 cm⁻¹ clockss.org. For N-substituted isoindoline-1,3-dione derivatives, the carbonyl group of the imide ring presents a characteristic band between 1699 and 1779 cm⁻¹ acs.org.
In more complex structures, such as diisopropyl 2-methyl-1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate, a multitude of bands are observed, including those for C-H stretching and C=O stretching, providing a detailed fingerprint of the molecule iucr.org. The IR spectrum of 2-(diethylaminomethyl)isoindoline-1,3-dione, a Mannich base, shows characteristic absorptions for C-H, C=O, and C-N bonds nih.gov.
The following table summarizes representative FTIR absorption bands for various isoindoline derivatives, which can be considered indicative of the types of vibrations expected for this compound, with the understanding that the absence of the dione (B5365651) or dithione groups would alter the spectrum significantly.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Compound Class |
| C=S (Thiocarbonyl) | Stretching | ~1610–1614 | 2,3-Dihydro-1H-isoindole-1-thione derivatives |
| C=S (Thiocarbonyl) | Stretching | 1290–1323 | 2-substituted 1H-isoindole-1,3(2H)-dithiones |
| C=O (Imide) | Stretching | 1699–1779 | N-substituted isoindoline-1,3-dione derivatives acs.org |
| C-H | Stretching (aliphatic) | 2943, 2837 | 2-(Dimethylaminomethyl)isoindoline-1,3-dione nih.gov |
| C-N | Stretching | 1393, 1313 | 2-(Dimethylaminomethyl)isoindoline-1,3-dione nih.gov |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations, offering insights into the skeletal structure of molecules. Specific Raman spectroscopic data for this compound is not prevalent in the scientific literature. However, studies on related isoindoline pigments and complexes offer valuable comparative data.
Raman spectra of isoindoline pigments, such as PY 139, exhibit characteristic signals, with a strong band around 1560 cm⁻¹ attributed to the amide II vibration researchgate.netimeko.org. This suggests that the core isoindoline structure possesses distinct Raman active modes. In the study of a 1,3-bis(2′-pyridylimino)isoindoline iron(II) complex, resonance Raman spectroscopy revealed vibrations associated with the iron center and the ligand framework nih.gov. For instance, a Raman band arising from the bound isoindoline ligand was identified nih.gov.
The analysis of isoindoline and isoindolinone pigments demonstrates that Raman spectroscopy can differentiate between chemically similar molecules, with each pigment displaying a unique spectral pattern researchgate.net. This highlights the sensitivity of Raman spectroscopy to subtle structural variations within the isoindoline family.
A summary of notable Raman bands observed for isoindoline-related compounds is presented below.
| Wavenumber (cm⁻¹) | Assignment | Compound Class | Reference |
| 1560 | Amide II | Isoindoline Pigment (PY 139) | researchgate.netimeko.org |
| 874, 560, 520, 458 | Fe-O vibrations | Fe(indH)(solvent)32 complex | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of (2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid reveals that the five- and six-membered rings of the isoindole group are nearly coplanar researchgate.net. In the case of 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide, the five-membered ring adopts an envelope conformation researchgate.net. The analysis of various dihydro-1H-isoindole derivatives, which are inhibitors of HIV-1 integrase, has also been carried out using X-ray diffraction, providing detailed structural insights into their binding modes nih.gov.
The following table presents crystallographic data for several isoindoline derivatives, illustrating the common crystal systems and space groups observed for this class of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid | C₁₄H₁₇NO₃ | Orthorhombic | P2₁2₁2₁ | 5.8790(5) | 12.5223(16) | 18.029(3) | 90 |
| 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide | C₁₁H₁₄N₂O₂S | Monoclinic | C2/c | 15.4577(8) | 8.6455(5) | 18.2184(10) | 107.322(2) |
| rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate | C₃₂H₄₁N₃O₃SSi | Monoclinic | P2₁/n | 10.999(1) | 18.222(2) | 16.999(2) | 94.33(1) |
Note: The crystallographic data presented are for derivatives of isoindoline and not for this compound itself.
Computational Chemistry and Theoretical Investigations of 1 Methyl 2,3 Dihydro 1h Isoindole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For 1-methyl-2,3-dihydro-1H-isoindole, the process involves a bicyclic framework composed of a benzene (B151609) ring fused to a five-membered dihydropyrrole ring. The presence of the methyl group at the C1 position introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).
Computational studies on related isoindole derivatives often use DFT methods, such as B3LYP with a basis set like 6-31G(d,p) or higher, to calculate the most stable three-dimensional structure. researchgate.net The calculations would confirm the slight pyramidal character around the nitrogen atom due to its lone pair and the specific bond lengths and angles constrained by the fused ring system. Conformational analysis would explore the potential energy surface to identify different spatial arrangements (conformers) and their relative stabilities.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on General Principles and Data from Analogous Structures)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C(aromatic)-C(aromatic) | ~1.39 Å |
| C(aromatic)-C(bridgehead) | ~1.40 Å | |
| C-N | ~1.47 Å | |
| C1-C(methyl) | ~1.54 Å | |
| Bond Angles | C-N-C | ~109° |
| H-C-H (methyl) | ~109.5° | |
| Dihedral Angle | C(aromatic)-C(bridgehead)-C1-N | Varies with conformation |
Note: This data is illustrative and represents typical values for similar chemical structures. Specific values would require dedicated DFT calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wuxiapptec.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution, identifying potential sites for nucleophilic and electrophilic attack. researchgate.net For instance, in isoindole systems, the HOMO is often localized on the aromatic ring, while the LUMO may have significant contributions from the heterocyclic portion.
Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap (Based on Data from Related Isoindole Derivatives)
| Parameter | Abbreviation | Typical Energy (eV) |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.1 to -5.5 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.8 to -1.2 |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 4.5 |
Note: This data is illustrative, based on calculations for various substituted isoindole derivatives. scielo.org.mx The exact values for this compound would depend on the specific computational method and level of theory used.
Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These indices are calculated from the energies of the frontier orbitals. researchgate.netresearchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (E(HOMO) + E(LUMO)) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive. researchgate.net
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ² / 2η = (E(HOMO) + E(LUMO))² / (4 * (E(LUMO) - E(HOMO))).
These descriptors are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.net
Table 3: Illustrative Global Reactivity Descriptors (Calculated from Illustrative FMO Energies)
| Descriptor | Formula | Illustrative Value |
| Electronegativity (χ) | - (E(HOMO) + E(LUMO)) / 2 | ~3.15 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~2.15 eV |
| Global Softness (S) | 1 / 2η | ~0.23 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / 2η | ~2.30 eV |
Note: These values are for illustrative purposes, derived from the typical energies presented in Table 2.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. This involves characterizing the structures and energies of transition states and intermediates along a reaction coordinate.
A transition state (TS) is a specific configuration along a reaction pathway that represents the highest energy point. It is a saddle point on the potential energy surface, corresponding to a maximum in the direction of the reaction coordinate and a minimum in all other directions. Computationally, a transition state is located and confirmed by vibrational frequency analysis, where a genuine TS structure possesses exactly one imaginary frequency corresponding to the motion along the reaction path. acs.org DFT calculations are widely used to determine the geometry and energy of these fleeting structures, providing insight into the activation barrier of a reaction. acs.org
By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile (or reaction coordinate diagram) can be constructed. This profile visualizes the energy changes that occur as a reaction progresses. The height of the energy barrier from the reactants to the transition state determines the activation energy (Ea), a key factor governing the reaction rate. By comparing the energetic profiles of different possible pathways, chemists can predict which reaction mechanism is most favorable. For example, computational studies on the formation of 1H-isoindole scaffolds have used DFT to map out the reaction mechanism, including steps like 1,7-electrocyclization and subsequent shifts, elucidating the precise steps and their energetic costs. acs.org
Prediction of Spectroscopic Parameters through Theoretical Methods
Theoretical prediction of spectroscopic parameters for isoindoline (B1297411) derivatives is typically achieved through methods like Density Functional Theory (DFT). researchgate.netacs.orgresearchgate.netdntb.gov.ua These calculations, often performed with basis sets such as 6-311G(d,p), can provide optimized molecular geometries and subsequently predict spectroscopic data. researchgate.netdntb.gov.ua For instance, DFT has been successfully used to correlate calculated FT-IR spectra with experimental data for complex isoindoline structures. researchgate.netdntb.gov.ua
In a typical computational study, the optimized molecular structure of the compound of interest would be used to calculate various properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in assigning experimental spectra. acs.org Software tools are available that utilize additive schemes and substructure searching to predict chemical shifts. While no specific predicted data exists for this compound, a hypothetical table of predicted ¹H NMR chemical shifts is presented below for illustrative purposes, based on general principles and data from related structures.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Protons (CH₃) | 1.3 - 1.5 |
| Methine Proton (CH) | 4.0 - 4.2 |
| Methylene (B1212753) Protons (CH₂) | 4.2 - 4.5 |
| Aromatic Protons | 7.0 - 7.3 |
Note: This data is illustrative and not based on a specific computational study of this compound.
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. acs.org These predictions aid in the assignment of experimental IR spectra. For example, the C-H stretching and bending vibrations, as well as the characteristic vibrations of the aromatic ring, could be calculated. A representative table of predicted IR frequencies is shown below.
Table 2: Hypothetical Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-N Stretch | 1200 - 1350 |
| Aromatic C=C Bending | 1450 - 1600 |
Note: This data is illustrative and not based on a specific computational study of this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. urjc.es These calculations can predict the wavelength of maximum absorption (λmax) and help to understand the electronic structure of the molecule. Studies on related isoindoline derivatives have shown good correlation between theoretical and experimental UV-Vis spectra. urjc.esacgpubs.org
While the direct application of these theoretical methods to this compound has not been reported, the established success of these computational techniques on analogous compounds underscores their potential to provide valuable spectroscopic insights for this molecule in future research. The absence of such data highlights a gap in the computational characterization of this specific isoindoline derivative.
Applications of 1 Methyl 2,3 Dihydro 1h Isoindole As a Synthetic Intermediate
Building Blocks for Complex Polycyclic and Fused Heterocyclic Systems
The isoindole skeleton is a recurring motif in a range of natural products and biologically active molecules, which has spurred significant interest in its use for synthesizing complex polycyclic and fused heterocyclic systems. beilstein-journals.orgresearchgate.net The strategic functionalization of 1-methyl-2,3-dihydro-1H-isoindole allows it to be a key component in the assembly of multi-ring structures.
Research has demonstrated the utility of the broader isoindole framework in constructing elaborate systems. For instance, derivatives of isoindolinone, which are structurally related to 1-methylisoindoline, serve as precursors for the synthesis of complex polycyclic compounds such as isoindolo[2,1-b]pyrrolo[1,2-d] google.combenzodiazocines and isoindolo[1,2-d]pyrrolo[1,2-a] Current time information in Bangalore, IN.acs.orgbenzodiazocines. researchgate.net These syntheses showcase the potential of the isoindole moiety to be annulated with other heterocyclic rings to form larger, more intricate systems.
Furthermore, the isoindole-1,3-dione scaffold, another related structure, has been employed in domino reactions to create fused multifunctionalized heterocyclic systems. rsc.org These reactions, such as the hexadehydro-Diels–Alder domino reaction, enable the formation of multiple new bonds and rings in a single transformation, leading to a significant increase in molecular complexity. acs.orgrsc.org The principles from these syntheses can be extrapolated to the use of this compound as a foundational element for similar complex structures. The reactivity of the nitrogen atom and the potential for functionalization on the aromatic ring provide multiple handles for chemists to build upon this core structure.
The synthesis of various fused indoline (B122111) scaffolds through cycloaddition reactions also illustrates the versatility of indole-type structures in generating polycyclic frameworks. polimi.it Although distinct from isoindoles, the underlying principles of using these five-membered nitrogen-containing heterocycles as building blocks are analogous.
Precursors in Multi-Step Organic Synthesis Methodologies
This compound and its derivatives are valuable precursors in multi-step organic synthesis, enabling the creation of complex target molecules. ontosight.ai The inherent chirality of this compound makes it a particularly useful starting material for asymmetric synthesis.
A notable example is the use of a derivative, (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole, as an intermediate in the synthesis of the antibiotic gatifloxacin. google.com This multi-step process highlights the role of the 1-methylisoindoline core as a foundational scaffold upon which further chemical modifications are performed to achieve the final complex drug molecule. The synthesis involves several steps, including bromination, chloromethylation, and subsequent cyclization reactions. google.com
The general class of isoindole derivatives is recognized for its role in multi-step organic synthesis methodologies. ontosight.ai These compounds can be functionalized in various ways, such as through N-alkylation or reactions on the aromatic ring, to introduce desired substituents before being incorporated into a larger molecular framework. The synthesis of complex isoindole derivatives often involves multiple reaction steps, including condensation and substitution reactions, to build the final product. ontosight.ai
The table below outlines a synthetic sequence involving a derivative of this compound, illustrating its role as a precursor.
Table 1: Synthetic Route to a Gatifloxacin Intermediate
| Step | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | R(+)-alpha-phenylethylamine | Lewis acid (e.g., AlCl₃), Bromine, -5 to 5 °C | Compound 2 (Brominated phenylethylamine derivative) | google.com |
| 2 | Compound 2 | Paraformaldehyde, HCl, Catalyst, 55-65 °C | Compound 3 (Chloromethylated derivative) | google.com |
Design and Synthesis of Novel Chemical Scaffolds for Chemical Libraries
The this compound scaffold is a valuable core structure for the design and synthesis of novel chemical libraries. lookchem.comcymitquimica.com These libraries, which are collections of structurally related compounds, are essential tools in drug discovery and materials science for screening and identifying molecules with desired properties. researchgate.net
The versatility of the isoindole ring system allows for the generation of a diverse range of derivatives through various chemical transformations. researchgate.netresearchgate.net By modifying the substituents on the nitrogen atom and the aromatic ring of the 1-methylisoindoline core, a large number of unique compounds can be synthesized. For example, derivatives of isoindoline-1,3-dione are used to create libraries of compounds for screening for biological activities, such as analgesic or anticancer properties. researchgate.netmdpi.com
The development of one-pot, multi-component reactions has further facilitated the creation of libraries based on isoindole-like structures. researchgate.net These efficient synthetic strategies allow for the rapid assembly of complex molecules from simple starting materials, accelerating the process of library generation. The resulting libraries of isoindole-based compounds can then be screened to identify new leads for drug development or new materials with specific electronic or optical properties. researchgate.net The use of (1R)-5-Bromo-1-methyl-2-trityl-2,3-dihydro-1H-isoindole as a synthetic intermediate for developing novel chemical entities is a specific example of this approach. lookchem.com
The table below summarizes the types of chemical libraries that can be generated from isoindole-based scaffolds.
Table 2: Examples of Chemical Libraries from Isoindole Scaffolds
| Scaffold Type | Library Focus | Potential Applications | References |
|---|---|---|---|
| Isoindoline-1,3-diones | Analgesic and Anti-inflammatory agents | Pharmaceutical drug discovery | mdpi.commdpi.com |
| Fused Isoindoles | Biologically active polycyclic systems | Agrochemicals, Medicinal Chemistry | researchgate.netacs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized?
- Methodological Answer : Common synthetic approaches involve alkylation of isoindoline precursors or reductive amination of substituted isoindole derivatives. For example, alkylation using methyl halides in the presence of a base (e.g., KCO) under anhydrous conditions is a typical route . Optimization includes monitoring reaction temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or THF) to improve yield. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended for isolating the product.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation employs X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques:
- NMR : H NMR should show characteristic signals for the methyl group (δ ~2.5 ppm) and dihydroisoindole protons (δ ~3.0–4.0 ppm for CH groups) .
- HRMS : Confirm molecular formula (CHN) with accurate mass measurement (e.g., m/z 133.0891 for [M+H]) .
Q. What safety protocols are critical when handling this compound derivatives?
- Methodological Answer : Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can solvent effects lead to contradictions in elemental analysis data for this compound composites?
- Methodological Answer : Solvent residues (e.g., 1-methyl-2-pyrrolidone) may introduce excess oxygen or carbon, skewing elemental composition results . To mitigate:
- Post-Synthesis Treatment : Perform vacuum drying (>24 hours) to remove residual solvents.
- Control Experiments : Compare data from solvent-free synthesis batches.
- Advanced Techniques : Use XPS (X-ray photoelectron spectroscopy) to distinguish between compound-bound and solvent-derived elements.
Q. What strategies resolve discrepancies in spectroscopic data during reaction optimization?
- Methodological Answer : Contradictions between predicted and observed H NMR peaks often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in dihydroisoindole) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity .
- Spiking Experiments : Add authentic samples to confirm peak assignments .
Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict steric/electronic effects of substituents .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies .
- Docking Studies : Predict binding affinities for target proteins (e.g., enzymes) to prioritize synthesis of bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
